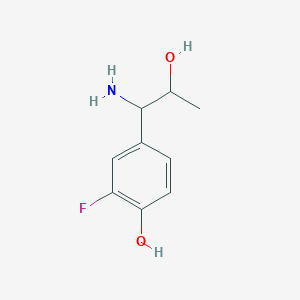

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol

Description

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

4-(1-amino-2-hydroxypropyl)-2-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3 |

InChI Key |

IPHJRVKIDOKTHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and epichlorohydrin.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2-fluorophenol.

Reduction: Formation of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol with structurally related compounds, focusing on molecular properties, substituent effects, and functional implications.

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

- Structure : Features a benzonitrile group and two fluorine atoms at positions 2 and 6 on the benzene ring, compared to the single fluorine in the target compound.

- Molecular Formula: C₁₀H₁₀F₂N₂O (vs. C₉H₁₂FNO₂ for the target compound).

- The nitrile group may alter solubility and bioavailability compared to the phenolic hydroxyl group in the target compound.

4-(Aminomethyl)-2-fluorophenol hydrobromide (CAS 1333560-37-4)

- Structure: Substituted with an aminomethyl group instead of the amino-hydroxypropyl chain.

- Molecular Formula: C₇H₉BrFNO (MW: 222.05).

- Key Differences :

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS 2703756-58-3)

- Structure : Contains a trifluoroethyl group instead of the hydroxypropyl chain.

- Molecular Formula: C₈H₉ClF₃NO.

- Key Differences :

4-((1S)-1-Amino-2-methylpropyl)-2-fluorophenol (CAS 1213132-24-1)

- Structure: Features a branched methyl group on the amino-alcohol side chain.

- Physicochemical Properties :

- Predicted boiling point: 261.2 ± 25.0 °C.

- Predicted density: 1.126 ± 0.06 g/cm³.

- Predicted pKa: 8.25 ± 0.31.

- Key Differences :

Data Table: Comparative Analysis

Biological Activity

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol, also known as 4-((1R,2R)-1-amino-2-hydroxypropyl)-2-fluorophenol, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol includes:

- Amino Group : Contributes to hydrogen bonding and interaction with biological targets.

- Hydroxyl Group : Enhances solubility and reactivity.

- Fluorophenol Moiety : The presence of fluorine can influence the compound's chemical reactivity and biological activity.

The molecular formula is CHFNO\ and it has a molecular weight of approximately 185.20 g/mol.

The biological activity of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol is attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.

- Receptor Interaction : It can bind to receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.

Biological Activity

Research indicates that 4-(1-amino-2-hydroxypropyl)-2-fluorophenol exhibits several biological activities:

- Anticancer Potential : Studies suggest that compounds with similar structures have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl Compounds | Hydroxyl group present | Antioxidant properties |

| Fluorinated Phenols | Presence of fluorine | Enhanced reactivity and selectivity in enzyme inhibition |

| Amino Alcohols | Amino and hydroxyl groups | Modulation of metabolic processes |

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study investigated the effects of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol on various cancer cell lines. The results indicated significant inhibition of cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents. Further in vivo studies demonstrated reduced tumor growth in xenograft models .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme interactions revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed potent inhibition against histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent activation of tumor suppressor genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.